3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethyl)pyridine
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethyl)pyridine is an organic compound that features a pyridine ring substituted with a trifluoroethyl group and a dioxaborolane moiety
Preparation Methods
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethyl)pyridine typically involves the reaction of a pyridine derivative with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.
Substitution: The boronic ester moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: Used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethyl)pyridine exerts its effects depends on its application. In cross-coupling reactions, the boronic ester moiety interacts with palladium catalysts to form new carbon-carbon bonds. In biological applications, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions.
Comparison with Similar Compounds
Similar compounds include other boronic esters and trifluoroethyl-substituted pyridines. Compared to these compounds, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethyl)pyridine offers unique reactivity due to the presence of both the boronic ester and trifluoroethyl groups. This dual functionality makes it a versatile building block in organic synthesis.
Properties
CAS No. |
1952356-62-5 |
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Molecular Formula |
C13H17BF3NO2 |
Molecular Weight |
287.09 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)10-5-9(7-18-8-10)6-13(15,16)17/h5,7-8H,6H2,1-4H3 |
InChI Key |
SBOKOKDYTQYJBV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CC(F)(F)F |
Origin of Product |
United States |
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